E-4031 E-4031 E-4031 is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 113559-13-0
VCID: VC0001837
InChI: InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H
SMILES: CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl
Molecular Formula: C21H28ClN3O3S
Molecular Weight: 438.0 g/mol

E-4031

CAS No.: 113559-13-0

Cat. No.: VC0001837

Molecular Formula: C21H28ClN3O3S

Molecular Weight: 438.0 g/mol

* For research use only. Not for human or veterinary use.

E-4031 - 113559-13-0

Specification

CAS No. 113559-13-0
Molecular Formula C21H28ClN3O3S
Molecular Weight 438.0 g/mol
IUPAC Name N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H
Standard InChI Key LEGNBJZJJSZVHZ-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl
Canonical SMILES CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Structure and Physicochemical Properties

E-4031, chemically designated as N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride, features a methanesulphonamide group critical for its interaction with the hERG channel . The compound’s structure includes a pyridinyl-piperidinyl backbone linked to a phenyl ring substituted with the polar methanesulphonamide moiety (Figure 1). Removal of this group, as in the analogue E-4031-17, reduces binding affinity (IC50_{50} = 40.3 nM vs. 15.8 nM for E-4031), underscoring its importance for high-affinity hERG blockade .

Table 1: Key Chemical and Pharmacological Properties of E-4031

PropertyValueSource
Molecular FormulaC21_{21}H27_{27}N3_{3}O3_{3}S·2HCl
Molecular Weight529.5 g/mol
hERG IC50_{50}15.8 nM (95% CI: 13.7–18.2 nM)
SelectivityNo effect on Na+^+/Ca2+^{2+} currents

Mechanistic Insights into hERG Channel Blockade

Voltage- and Time-Dependent Inhibition

E-4031 exhibits rapid onset kinetics, with a blocking time constant (τ\tau) of ~1.3 seconds in HEK 293 cells expressing wild-type hERG . Its inhibition is voltage-dependent, showing greater efficacy at depolarized potentials (>>-10 mV), where the channel’s open state predominates . Steady-state inactivation protocols reveal that E-4031 stabilizes the hERG channel in an inactivated state, contributing to frequency-dependent block accumulation during rapid pacing .

Structural Determinants of Binding

Mutagenesis studies highlight Thr623^{623} and Ser624^{624} in the hERG S5–pore loop as critical residues for E-4031 binding . The methanesulphonamide group forms hydrogen bonds with these residues, explaining the 2.5-fold potency loss in E-4031-17 . This interaction contrasts with nonpolar hERG blockers like clofilium, which rely on hydrophobic interactions, underscoring E-4031’s unique pharmacophore .

Preclinical Electrophysiological Effects

In Vitro Models

In HEK 293 cells, E-4031 (30 nM) reduces hERG tail currents by 78 ± 5% at +20 mV, shifting the voltage dependence of activation by −2.8 mV (p<0.05p < 0.05) . Human embryonic stem cell-derived cardiomyocytes (hESC-CMs) treated with 1 µM E-4031 exhibit prolonged APD90_{90} (531 ± 84 ms vs. 381 ± 47 ms control) and induce early afterdepolarizations (EADs) in 50% of clusters, correlating with increased short-term variability (STV) of repolarization (9.4 ± 3.7 vs. 2.2 ± 1.4 control) .

Table 2: Proarrhythmic Effects of E-4031 Across Models

ModelEAD/TdP IncidenceSTV IncreaseConcentrationSource
hESC-CM clusters50% (4/8)9.4 ± 3.71 µM
Chronic AV block dogs83% (5/6)5.6 ± 4.50.3 mg/kg
Isolated rabbit CM23% (7/30)1.5 ± 0.410 µM

In Vivo Torsadogenic Risk

In chronic atrioventricular block (CAVB) dogs, E-4031 (0.1–0.3 mg/kg i.v.) dose-dependently prolongs QTc (244 ± 36 ms vs. 170 ± 12 ms baseline) and induces Torsade de Pointes (TdP) in 83% of animals at the highest dose . Plasma concentrations of 182.5 ng/mL (0.3 mg/kg) correlate with maximal STV elevation (5.6 ± 4.5 ms), establishing a translational threshold for proarrhythmia .

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